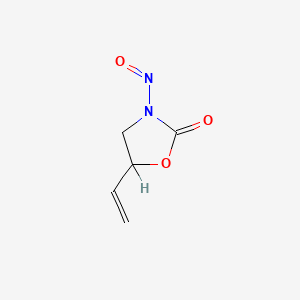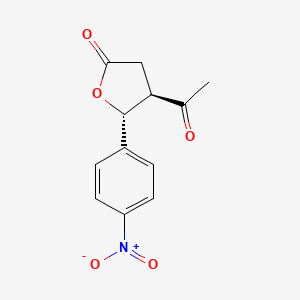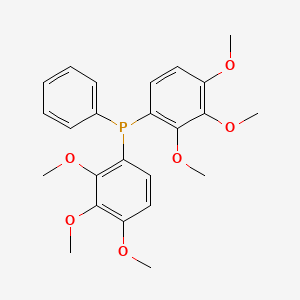
5-Ethenyl-3-nitroso-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-3-nitroso-2-oxazolidinone: is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry, particularly as antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-3-nitroso-2-oxazolidinone typically involves the reaction of urea and ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another method involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides. This method provides good yields and is scalable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethenyl-3-nitroso-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or cyanide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethenyl-3-nitroso-2-oxazolidinone is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria .
Medicine: Oxazolidinones, including this compound, are explored for their use as antibiotics. They inhibit bacterial protein synthesis, making them effective against resistant strains .
Industry: This compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
5-Ethenyl-3-nitroso-2-oxazolidinone exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of the initiation complex and subsequent peptide bond formation . This mechanism is unique to oxazolidinones and prevents cross-resistance with other antibiotics .
Comparación Con Compuestos Similares
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacteria.
Sutezolid: An oxazolidinone under development for its potential use against tuberculosis.
Uniqueness: 5-Ethenyl-3-nitroso-2-oxazolidinone is unique due to its specific nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to other oxazolidinones .
Propiedades
Número CAS |
90684-95-0 |
|---|---|
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
5-ethenyl-3-nitroso-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H6N2O3/c1-2-4-3-7(6-9)5(8)10-4/h2,4H,1,3H2 |
Clave InChI |
VFNOKJCVGGQLQS-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CN(C(=O)O1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)


![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)

![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)

![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)


